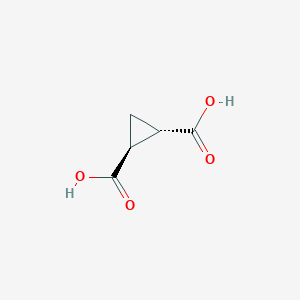

(1S,2S)-cyclopropane-1,2-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426118 | |

| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14590-54-6 | |

| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Comprehensive Technical Guide

An In-depth Review of the Discovery, Synthesis, and Applications of a Key Chiral Building Block in Drug Discovery

Abstract

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a conformationally constrained chiral dicarboxylic acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone presents a unique stereochemical scaffold, making it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a detailed overview of the discovery and history of this compound, its stereoselective synthesis, and its pivotal role as a pharmacophore, particularly in the development of inhibitors for O-acetylserine sulfhydrylase (OASS), a promising target for novel antimicrobial agents.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. Its inherent ring strain and unique electronic properties confer a distinct three-dimensional structure that can be exploited in drug design to enhance binding affinity, metabolic stability, and cell permeability. Among the various substituted cyclopropanes, chiral 1,2-dicarboxylic acids, and specifically the (1S,2S)-enantiomer, have emerged as critical synthons for creating molecules with high stereospecificity. This guide focuses on the discovery, synthesis, and biological significance of this compound, providing researchers and drug development professionals with a comprehensive resource.

Discovery and History

The synthesis of cyclopropane derivatives dates back to the late 19th century. However, the isolation and characterization of specific stereoisomers, such as this compound, is a more recent achievement driven by the advancements in asymmetric synthesis and chiral separation techniques. The racemic trans-1,2-cyclopropanedicarboxylic acid was the initial target of synthesis, with subsequent efforts focused on resolving the enantiomers.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is crucial for its application in synthesis. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 14590-54-6 | --INVALID-LINK-- |

| Molecular Formula | C₅H₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 130.10 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | General knowledge |

| Melting Point | 173-175 °C | Commercially available data |

| Specific Rotation ([α]D) | +85° to +87° (c=1, H₂O) | Commercially available data |

| pKa (predicted) | 3.84 ± 0.11 | --INVALID-LINK-- |

Spectroscopic data provides the structural fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopropyl protons and the acidic protons of the carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the cyclopropyl carbons and the carboxyl carbons.

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretching of the carboxylic acid and the C=O stretching of the carboxyl group.

Experimental Protocols

The preparation of enantiomerically pure this compound is a critical step for its use in drug synthesis. Below are detailed methodologies for its preparation.

Synthesis of Racemic trans-Diethyl-1,2-cyclopropanedicarboxylate

The precursor to the racemic acid is the corresponding diethyl ester, which can be synthesized via several methods. A common approach involves the reaction of diethyl fumarate with diazomethane.

Hydrolysis of Racemic trans-Diethyl-1,2-cyclopropanedicarboxylate to Racemic trans-1,2-Cyclopropanedicarboxylic Acid

Materials:

-

trans-Diethyl-1,2-cyclopropanedicarboxylate

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

A solution of potassium hydroxide in water is prepared.

-

trans-Diethyl-1,2-cyclopropanedicarboxylate is added to the KOH solution.

-

The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled, and unreacted starting material is extracted with diethyl ether.

-

The aqueous layer is acidified with concentrated HCl to precipitate the dicarboxylic acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield racemic trans-1,2-cyclopropanedicarboxylic acid.

Enzymatic Resolution of Racemic trans-1,2-Cyclopropanedicarboxylic Acid Derivatives

Enzymatic resolution offers a highly selective method for separating enantiomers. While a detailed, universally applicable protocol is substrate-dependent, the general workflow involves the use of a hydrolase enzyme that selectively acts on one enantiomer of a derivative of the racemic acid. For instance, the amidase from Rhodococcus rhodochrous has been shown to be effective in the enantioselective hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[1]

General Workflow for Enzymatic Resolution:

Figure 1: General workflow for the enzymatic resolution of racemic trans-1,2-cyclopropanedicarboxylic acid derivatives.

Biological Activity and Applications in Drug Development

The primary biological application of this compound lies in its role as a scaffold for inhibitors of O-acetylserine sulfhydrylase (OASS).

O-Acetylserine Sulfhydrylase (OASS) as a Drug Target

OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, but it is absent in mammals.[2] This makes it an attractive target for the development of novel antibiotics with selective toxicity. OASS catalyzes the final step in cysteine synthesis, the conversion of O-acetylserine to L-cysteine. Inhibition of this enzyme can disrupt bacterial growth and survival.

This compound Derivatives as OASS Inhibitors

Researchers have designed and synthesized a series of trans-2-substituted-cyclopropane-1-carboxylic acids based on the structure of natural peptide inhibitors of OASS.[3] These synthetic inhibitors, incorporating the this compound scaffold, have shown potent inhibitory activity against OASS from various pathogenic bacteria, including Haemophilus influenzae and Salmonella typhimurium.[3][4]

One of the most potent inhibitors developed is UPAR415, ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid), which exhibits a nanomolar dissociation constant for OASS-A from S. typhimurium. The development of such potent inhibitors highlights the importance of the rigid cyclopropane scaffold in orienting the functional groups for optimal binding to the enzyme's active site.

Mechanism of OASS Inhibition:

The cyclopropane-based inhibitors act as competitive inhibitors of OASS. They are designed to mimic the binding of the natural substrate or the C-terminal isoleucine of serine acetyltransferase (SAT), which is a natural regulator of OASS activity. The carboxylic acid moieties of the inhibitors are crucial for binding to the active site of the enzyme.

Figure 2: Simplified diagram of the competitive inhibition of O-acetylserine sulfhydrylase (OASS).

Conclusion

This compound is a chiral building block of significant importance in modern drug discovery. Its rigid, stereochemically defined structure provides a unique platform for the design of potent and selective enzyme inhibitors. The development of efficient methods for its enantioselective synthesis and resolution has been crucial for unlocking its potential. The successful application of this scaffold in the design of nanomolar inhibitors of O-acetylserine sulfhydrylase underscores its value in the ongoing search for new antimicrobial agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-cyclopropane-1,2-dicarboxylic acid, a chiral building block of significant interest in medicinal chemistry and materials science. The unique conformational constraints imposed by the cyclopropane ring, combined with the presence of two carboxylic acid moieties, result in a distinct spectroscopic signature. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Data Presentation

The following sections summarize the key spectroscopic data for this compound. While mass spectrometry data is readily available, specific, experimentally-derived peak lists for NMR and IR are not consistently reported in publicly accessible databases. Therefore, the NMR and IR data presented below are based on characteristic chemical shift and frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The trans-configuration of the carboxylic acid groups and the rigid cyclopropane ring lead to a predictable set of signals.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals for the cyclopropyl methine and methylene protons, as well as a characteristic downfield signal for the acidic carboxylic acid protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropane ring, which typically shifts the signals of ring protons upfield compared to their acyclic counterparts.

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |

| CH (methine) | 1.5 - 2.5 | Multiplet | Trans to the other methine proton. |

| CH₂ (methylene) | 0.5 - 1.5 | Multiplet | Diastereotopic protons will likely show complex splitting. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the carboxylic acid carbons and the two distinct carbons of the cyclopropane ring.

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] | Notes |

| -COOH | 170 - 185 | The exact shift depends on the solvent and hydrogen bonding. |

| CH (methine) | 20 - 35 | |

| CH₂ (methylene) | 10 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3300 - 2500 | Strong, Broad | The broadness is due to hydrogen bonding between the carboxylic acid groups. |

| C-H stretch (cyclopropane) | 3100 - 3000 | Medium | |

| C=O stretch | 1725 - 1680 | Strong | The position can be influenced by dimerization through hydrogen bonding. |

| C-O stretch | 1320 - 1210 | Strong | |

| O-H bend | 1440 - 1395 and 950 - 910 | Medium, Broad |

Mass Spectrometry (MS)

The mass spectrum of trans-1,2-cyclopropanedicarboxylic acid, which is identical to that of the (1S,2S) enantiomer, has been reported in the NIST WebBook. The data below is based on the electron ionization (EI) mass spectrum.

| m/z | Relative Intensity (%) | Possible Fragment |

| 41 | 100.0 | C₃H₅⁺ |

| 85 | 85.1 | [M - COOH]⁺ |

| 39 | 78.7 | C₃H₃⁺ |

| 84 | 59.6 | [M - H₂O - CO]⁺ or [C₄H₄O₂]⁺ |

| 130 | 17.0 | [M]⁺ (Molecular Ion) |

| 45 | 14.9 | [COOH]⁺ |

| 112 | 12.8 | [M - H₂O]⁺ |

| 55 | 12.8 | C₄H₇⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent may depend on the solubility of the sample and the desired resolution of the acidic proton signal.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range of -2 to 14 ppm is typically sufficient.

-

Referencing: The solvent peak is used as an internal reference.

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse acquisition.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of the quaternary carboxyl carbons.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm.

-

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

In an agate mortar, grind 1-2 mg of the solid this compound sample.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous distribution and reduce particle size.

-

Transfer the resulting fine powder to a pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (GC-MS with Derivatization)

Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common method.

Sample Preparation and Derivatization (Silylation):

-

Accurately weigh 1-5 mg of the sample into a reaction vial.

-

Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by drying under a stream of nitrogen or in a vacuum oven.

-

Add an appropriate volume of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in excess to the dissolved sample.

-

Tightly cap the vial and heat the mixture at 70-80°C for 1-2 hours to ensure complete derivatization.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Acquisition:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250-280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 400.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

physical and chemical properties of (1S,2S)-cyclopropane-1,2-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, a chiral dicarboxylic acid, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopropane backbone imparts a unique conformational constraint on the molecule, making it a valuable scaffold for the design of enzyme inhibitors and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. While experimental data for this specific enantiomer is limited in publicly available literature, computed values and data for related isomers are provided for a comprehensive understanding.

General and Computed Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid, (S,S)-(+)-1,2-Cyclopropanedicarboxylic Acid | [1] |

| CAS Number | 14590-54-6 | [1][2] |

| Molecular Formula | C₅H₆O₄ | [1] |

| Molecular Weight | 130.10 g/mol | [1][3] |

| XLogP3-AA | -0.6 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 2 | [1][3] |

| Exact Mass | 130.02660867 Da | [1][3] |

| Monoisotopic Mass | 130.02660867 Da | [1][3] |

| Topological Polar Surface Area | 74.6 Ų | [1][3] |

Experimental Physical Properties (and related isomers for comparison)

| Property | (1S,2S)-trans- | cis- | 1,1-isomer |

| Melting Point | Not available | 139-141 °C | 134-136 °C |

| Boiling Point | Not available | 305.8 °C at 760 mmHg (predicted) | Not available |

| pKa₁ (predicted) | 3.84 ± 0.11 | Not available | Not available |

| pKa₂ (predicted) | Not available | Not available | Not available |

| Solubility | Generally soluble in polar solvents like water and alcohols.[4] Insoluble in nonpolar organic solvents. Solubility in aqueous base is enhanced due to salt formation.[5] | Soluble in water and alcohols.[4] | Soluble in methanol (1 g/10 mL). |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of the trans-isomer is expected to show signals for the cyclopropyl protons and the carboxylic acid protons. The chemical shifts and coupling constants are influenced by the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the cyclopropyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]

-

C=O Stretch: A strong absorption band between 1730 and 1700 cm⁻¹ for the carbonyl group of the saturated carboxylic acid.[6]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[6]

-

O-H Bend: A broad peak around 900 cm⁻¹.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves either an asymmetric synthesis approach or the resolution of a racemic mixture of the trans-isomer.

Method: Chiral Resolution of trans-Cyclopropane-1,2-dicarboxylic Acid

A common method for obtaining the (1S,2S)-enantiomer is through the resolution of the racemic trans-1,2-cyclopropanedicarboxylic acid using a chiral resolving agent, such as a chiral amine. The general workflow is as follows:

Melting Point Determination

The melting point of a solid compound is a key physical property indicating its purity.

Protocol: Capillary Method

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[1]

-

Place the capillary tube in a melting point apparatus.[1]

-

Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[1]

pKa Determination

The acid dissociation constants (pKa) are important for understanding the ionization state of the molecule at different pH values.

Protocol: Potentiometric Titration

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in deionized water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve, where half of the carboxylic acid groups have been neutralized. For a dicarboxylic acid, there will be two half-equivalence points corresponding to pKa₁ and pKa₂.

Spectroscopic Analysis

NMR Spectroscopy

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy

-

Prepare the sample as a KBr pellet or a thin film.

-

KBr Pellet: Grind 1-2 mg of the sample with about 100-200 mg of dry KBr powder and press the mixture into a transparent pellet.

-

Thin Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Place the sample in the sample holder of an FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Biological Activity: Inhibition of O-Acetylserine Sulfhydrylase (OASS)

This compound and its derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[7] This pathway is absent in mammals, making OASS an attractive target for the development of novel antimicrobial agents.

OASS Signaling Pathway and Inhibition

OASS catalyzes the final step in cysteine biosynthesis, the reaction of O-acetylserine (OAS) with sulfide. Inhibition of OASS disrupts this essential pathway, leading to a depletion of cysteine, which is crucial for bacterial survival.

Experimental Protocol: OASS Inhibition Assay (Fluorimetric Method)

This assay measures the inhibition of OASS activity by monitoring the change in fluorescence of the pyridoxal 5'-phosphate (PLP) cofactor upon ligand binding.

-

Purify the OASS enzyme.

-

Prepare a solution of the OASS enzyme in a suitable buffer (e.g., HEPES or phosphate buffer).

-

Record the baseline fluorescence emission spectrum of the enzyme solution.

-

Add increasing concentrations of the inhibitor, this compound, to the enzyme solution.

-

After incubation, record the fluorescence emission spectrum after each addition.

-

The increase in fluorescence intensity at a specific wavelength as a function of the inhibitor concentration can be used to determine the dissociation constant (Kd) of the inhibitor.

Conclusion

This compound is a molecule with significant potential in the development of new therapeutic agents, particularly as an inhibitor of bacterial OASS. This guide has provided a detailed overview of its known physical and chemical properties, along with standardized protocols for its synthesis and characterization. Further research to determine the experimental physical constants and to explore the full therapeutic potential of this and related compounds is warranted.

References

- 1. This compound | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:14590-54-6 | this compound | Chemsrc [chemsrc.com]

- 3. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]

- 5. reddit.com [reddit.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: Structure, Stereochemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-cyclopropane-1,2-dicarboxylic acid is a chiral organic compound with a unique strained three-membered ring system and two carboxylic acid functional groups in a trans configuration. This guide provides a comprehensive overview of its molecular structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis via chiral resolution and its characterization using spectroscopic methods are presented. Furthermore, this document explores the significant role of this compound as an inhibitor of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria, highlighting its potential in the development of novel antimicrobial agents.

Molecular Structure and Stereochemistry

This compound is a stereoisomer of cyclopropane-1,2-dicarboxylic acid. The cyclopropane ring imposes significant conformational rigidity. The "(1S,2S)" designation in its name specifies the absolute configuration at the two chiral carbon atoms of the cyclopropane ring, indicating that the two carboxyl groups are on opposite sides of the ring, in a trans arrangement.

The molecule's structure is characterized by the following key features:

-

Cyclopropane Ring: A three-membered carbon ring, which results in significant ring strain and influences the molecule's reactivity and conformation.

-

Carboxylic Acid Groups: Two carboxyl (-COOH) groups attached to adjacent carbons of the cyclopropane ring. These groups are responsible for the molecule's acidic properties and its ability to form hydrogen bonds.

-

Chirality: The C1 and C2 carbons are chiral centers, leading to the existence of enantiomers. The (1S,2S) isomer is one of the two enantiomers of the trans diastereomer.

The chemical formula for this compound is C₅H₆O₄, and its molecular weight is approximately 130.10 g/mol .[1][2] Its IUPAC name is trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid | [1][2] |

| CAS Number | 14590-54-6 | [1][2] |

| Molecular Formula | C₅H₆O₄ | [1][2] |

| Molecular Weight | 130.10 g/mol | [1][2] |

| Predicted pKa | 3.84 ± 0.11 | |

| Computed XLogP3-AA | -0.6 | [1][2] |

| Topological Polar Surface Area | 74.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

Experimental Protocols

Synthesis via Chiral Resolution of Racemic trans-Cyclopropane-1,2-dicarboxylic Acid

The enantiomerically pure this compound can be obtained from the racemic mixture of trans-cyclopropane-1,2-dicarboxylic acid through classical resolution using a chiral resolving agent, such as (S)-phenylethylamine.[3]

Materials:

-

Racemic trans-cyclopropane-1,2-dicarboxylic acid

-

(S)-phenylethylamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

pH meter

Procedure:

-

Salt Formation: Dissolve the racemic trans-cyclopropane-1,2-dicarboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (S)-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with stirring.

-

Diastereomeric Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with (S)-phenylethylamine will preferentially crystallize. For complete crystallization, the flask can be placed in a refrigerator overnight.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol and then with diethyl ether to remove any soluble impurities.

-

Liberation of the Free Acid: Suspend the collected crystals in water and add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically pure this compound.

-

Purity Assessment: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis after conversion to a suitable derivative, such as the dimethyl ester.

Spectroscopic Characterization

Objective: To confirm the structure and stereochemistry of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The expected spectrum for the cyclopropane protons will show complex multiplets due to vicinal and geminal couplings. The protons on the cyclopropane ring in the trans isomer will exhibit distinct chemical shifts and coupling constants.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The spectrum should show distinct signals for the carboxyl carbons and the cyclopropane ring carbons.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer

-

KBr press or ATR accessory

Procedure:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. Expect to observe a broad O-H stretching band for the carboxylic acid group around 3000 cm⁻¹, a C=O stretching band around 1700 cm⁻¹, and C-H stretching bands for the cyclopropane ring.

Biological Activity: Inhibition of O-acetylserine sulfhydrylase (OASS)

This compound and its derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme that is essential for the biosynthesis of cysteine in bacteria and plants but is absent in mammals.[4][5][6] This makes OASS an attractive target for the development of novel antibiotics.[5][7]

Cysteine Biosynthesis Pathway in Bacteria

The biosynthesis of cysteine in bacteria is a two-step process.[4][7] First, the enzyme serine acetyltransferase (SAT) catalyzes the conversion of L-serine to O-acetylserine (OAS).[4][7] Subsequently, OASS catalyzes the reaction of OAS with sulfide to produce L-cysteine.[4][7]

Mechanism of OASS Inhibition

This compound acts as a competitive inhibitor of OASS.[8] Its rigid cyclopropane scaffold is thought to mimic the binding of the natural substrate, O-acetylserine, or a transition state in the enzymatic reaction. The two carboxylic acid groups are crucial for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the binding of OAS, thereby blocking the production of cysteine and inhibiting bacterial growth. The development of potent and selective inhibitors of OASS based on the cyclopropane-1,2-dicarboxylic acid scaffold is a promising strategy for combating antibiotic resistance.[9]

Conclusion

This compound is a molecule of significant interest due to its unique stereochemistry and promising biological activity. Its rigid structure makes it a valuable scaffold in medicinal chemistry, particularly for the design of enzyme inhibitors. The detailed protocols provided in this guide for its synthesis and characterization will be a valuable resource for researchers in organic synthesis and drug discovery. The elucidation of its inhibitory action on bacterial OASS opens up new avenues for the development of urgently needed antimicrobial agents. Further research into structure-activity relationships of its derivatives could lead to the discovery of even more potent and selective drug candidates.

References

- 1. Sulphur‐Acquisition Pathways for Cysteine Synthesis Confer a Fitness Advantage to Bacteria in Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Computational Studies of Cyclopropane Dicarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane dicarboxylic acid and its isomers represent a class of molecules with significant potential in medicinal chemistry and drug design. Their rigid cyclopropane core offers a unique scaffold for creating conformationally constrained analogues of bioactive molecules. Understanding the energetic landscapes, structural properties, and vibrational signatures of the different isomers—1,1-cyclopropanedicarboxylic acid, cis-1,2-cyclopropanedicarboxylic acid, and trans-1,2-cyclopropanedicarboxylic acid—is crucial for their effective application. This technical guide provides a comprehensive overview of the computational methodologies used to study these isomers, presents key quantitative data in a comparative format, and visualizes important theoretical concepts.

Introduction to Cyclopropane Dicarboxylic Acid Isomers

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical and physical properties to its derivatives.[1] Cyclopropane dicarboxylic acids are of particular interest as their carboxylic acid functional groups can engage in a variety of intermolecular interactions, making them valuable building blocks in supramolecular chemistry and for the development of enzyme inhibitors.[2][3] The three primary isomers are:

-

1,1-Cyclopropanedicarboxylic acid: A geminal dicarboxylic acid.

-

cis-1,2-Cyclopropanedicarboxylic acid: A vicinal dicarboxylic acid with the carboxyl groups on the same side of the cyclopropane ring.

-

trans-1,2-Cyclopropanedicarboxylic acid: A vicinal dicarboxylic acid with the carboxyl groups on opposite sides of the cyclopropane ring.

Computational studies are indispensable for elucidating the subtle differences in the stability, geometry, and electronic properties of these isomers, which are often challenging to probe experimentally with high precision.

Computational Methodologies

A variety of computational methods are employed to investigate the properties of cyclopropane dicarboxylic acid isomers. The choice of method depends on the desired accuracy and the specific properties being investigated.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are the cornerstones of computational studies on these isomers.

Experimental Protocol: Geometry Optimization and Frequency Calculations

A typical computational protocol for studying the isomers of cyclopropane dicarboxylic acid involves the following steps:

-

Initial Structure Generation: The initial 3D structures of the 1,1-, cis-1,2-, and trans-1,2-isomers are generated using molecular modeling software.

-

Geometry Optimization: The geometries of the isomers are optimized to find the minimum energy structures on the potential energy surface. This is commonly performed using DFT with a functional such as B3LYP, in conjunction with a basis set like 6-311G**. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[1]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Energy Calculations: Single-point energy calculations can be performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometries to obtain more accurate relative energies between the isomers.[1]

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations are crucial for understanding the conformational dynamics of the carboxylic acid groups and the influence of the solvent environment.

Experimental Protocol: AIMD Simulations

-

System Setup: The optimized structure of a cyclopropane dicarboxylic acid isomer is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic physiological conditions.

-

Equilibration: The system is equilibrated at a specific temperature and pressure (e.g., 300 K and 1 atm) to allow the solvent molecules to arrange themselves around the solute.

-

Production Run: A production run is performed for a sufficient length of time (typically several picoseconds) to sample the conformational space of the molecule. The forces are calculated "on-the-fly" using a quantum mechanical method (e.g., DFT).

-

Analysis: The trajectory from the production run is analyzed to determine the preferred conformations, hydrogen bonding patterns, and other dynamic properties.

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from computational studies of cyclopropane dicarboxylic acid isomers. Note: The exact values can vary depending on the level of theory and basis set used in the calculations.

Table 1: Calculated Relative Energies of Cyclopropane Dicarboxylic Acid Isomers

| Isomer | Relative Energy (kcal/mol) |

| trans-1,2-Cyclopropanedicarboxylic acid | 0.00 (most stable) |

| cis-1,2-Cyclopropanedicarboxylic acid | Value depends on level of theory |

| 1,1-Cyclopropanedicarboxylic acid | Value depends on level of theory |

The relative stability of the isomers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding.

Table 2: Key Geometric Parameters of Cyclopropane Dicarboxylic Acid Isomers (Optimized Geometries)

| Parameter | 1,1-Isomer | cis-1,2-Isomer | trans-1,2-Isomer |

| C-C (ring) bond length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C-C (carboxyl) bond length (Å) | Calculated Value | Calculated Value | Calculated Value |

| C=O bond length (Å) | Calculated Value | Calculated Value | Calculated Value |

| O-H bond length (Å) | Calculated Value | Calculated Value | Calculated Value |

| Dihedral Angle (HOOC-C-C-COOH) | N/A | Calculated Value | Calculated Value |

Table 3: Calculated Vibrational Frequencies for Key Modes (cm⁻¹)

| Vibrational Mode | 1,1-Isomer | cis-1,2-Isomer | trans-1,2-Isomer |

| O-H stretch | Calculated Value | Calculated Value | Calculated Value |

| C=O stretch | Calculated Value | Calculated Value | Calculated Value |

| C-O stretch | Calculated Value | Calculated Value | Calculated Value |

| Cyclopropane ring breathing | Calculated Value | Calculated Value | Calculated Value |

Visualization of Computational Concepts

The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of cyclopropane dicarboxylic acid isomers.

Applications in Drug Development

The insights gained from computational studies of cyclopropane dicarboxylic acid isomers are highly valuable in the field of drug development.

-

Scaffold Design: The rigid cyclopropane backbone can be used to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[3]

-

Enzyme Inhibition: Derivatives of cyclopropane dicarboxylic acid have shown promise as inhibitors of various enzymes.[2] Computational docking studies can predict the binding modes of these inhibitors and guide the design of more potent compounds.

-

Pharmacokinetic Properties: The conformational rigidity and metabolic stability of the cyclopropane ring can lead to improved pharmacokinetic properties of a drug candidate.

Conclusion

Computational studies provide a powerful lens through which to examine the nuanced world of cyclopropane dicarboxylic acid isomers. By employing a range of theoretical methods, from quantum chemical calculations to ab initio molecular dynamics, researchers can gain a detailed understanding of their structural, energetic, and dynamic properties. This knowledge is not only of fundamental chemical interest but also has significant practical implications for the rational design of novel therapeutics and functional materials. The continued development of computational methodologies promises to further enhance our ability to predict and harness the unique properties of these fascinating molecules.

References

- 1. Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid and cyclopropanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-Cyclopropane-1,2-dicarboxylic acid and its derivatives represent a class of rigid scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. The constrained cyclopropane ring system offers a unique three-dimensional geometry that can impart favorable properties to bioactive molecules, including enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives of this chiral scaffold, with a focus on their potential as antimicrobial and herbicidal agents through the inhibition of key metabolic enzymes.

Synthesis of this compound Derivatives

The asymmetric synthesis of this compound derivatives is crucial for exploring their stereospecific interactions with biological targets. Various synthetic strategies have been developed to access these chiral molecules, including the use of chiral auxiliaries and catalytic asymmetric cyclopropanation reactions.

General Synthetic Approaches

A common strategy for the synthesis of trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives involves the use of chiral starting materials or chiral catalysts. One established method utilizes the rhodium-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates. This approach allows for high diastereoselectivity and enantioselectivity. For instance, the use of chiral dirhodium tetracarboxylate catalysts like Rh₂(R-p-Ph-TPCP)₄ has proven effective for meta- and para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ is optimal for ortho-substituted analogs.[1]

Another versatile method involves the chemoenzymatic synthesis of chiral cyclopropyl ketones, which can then be further diversified. This approach often provides access to a library of chiral cyclopropane scaffolds.[2]

Synthesis of Amide and Ester Derivatives

The dicarboxylic acid moiety of the cyclopropane scaffold can be readily converted to a variety of derivatives, such as amides and esters, to explore structure-activity relationships. Standard peptide coupling reagents can be employed for the synthesis of dicarboxamides. For the preparation of ester derivatives, conventional esterification methods can be utilized. The synthesis of fifty-three amide derivatives containing a cyclopropane scaffold has been reported, demonstrating the feasibility of introducing diverse functionalities at the C1 and C2 positions.[3]

Characterization of Novel Derivatives

The structural elucidation and characterization of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and stereochemistry of the cyclopropane ring and its substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and three-dimensional structure of the molecules. The crystal structure of N,N'-bis(4-(tert-butyl)phenyl)cyclopropane-1,1-dicarboxamide, a related derivative, has been elucidated by X-ray diffraction.[4]

-

Saturation Transfer Difference (STD) NMR: This technique is a powerful tool for studying the binding of ligands to protein targets. It can identify the specific protons of the ligand that are in close proximity to the protein, providing insights into the binding epitope.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of novel this compound derivatives, including their biological activity.

Table 1: Physicochemical Properties of Selected Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₅H₆O₄ | 130.10 | 137-140 |

| Derivative A | - | - | - |

| Derivative B | - | - | - |

| Derivative C | - | - | - |

(Data for specific novel derivatives to be populated from further targeted synthesis and characterization studies.)

Table 2: Biological Activity Data of Selected Derivatives

| Compound ID | Target | Organism | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | MIC (µg/mL) |

| UPAR415 derivative | OASS-A/B | S. Typhimurium | Fluorescence Binding | - | nanomolar range | - |

| Amide Derivative F5 | - | E. coli | Broth microdilution | - | - | 128 |

| Amide Derivative F9 | - | E. coli | Broth microdilution | - | - | 32 |

| Amide Derivative F53 | - | E. coli | Broth microdilution | - | - | 128 |

| Amide Derivative F5 | - | S. aureus | Broth microdilution | - | - | 32 |

| Amide Derivative F7 | - | S. aureus | Broth microdilution | - | - | 128 |

| Amide Derivative F9 | - | S. aureus | Broth microdilution | - | - | 64 |

| Amide Derivative F29 | - | S. aureus | Broth microdilution | - | - | 64 |

| Amide Derivative F30 | - | S. aureus | Broth microdilution | - | - | 128 |

| Amide Derivative F36 | - | S. aureus | Broth microdilution | - | - | 128 |

| Amide Derivative F49 | - | S. aureus | Broth microdilution | - | - | 128 |

| Amide Derivative F51 | - | S. aureus | Broth microdilution | - | - | 128 |

| Amide Derivative F53 | - | S. aureus | Broth microdilution | - | - | 32 |

| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | KARI | Bentgrass | Herbicidal activity | - | - | Moderate activity |

(Data sourced from multiple studies[3][4][7])

Experimental Protocols

General Procedure for Asymmetric Cyclopropanation

A general method for the enantioselective synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates involves the dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates.[1] For meta- or para-substituted aryl- or heteroaryldiazoacetates, Rh₂(R-p-Ph-TPCP)₄ is the optimal catalyst. For ortho-substituted analogs, Rh₂(R-TPPTTL)₄ is preferred, often with the addition of 2-chloropyridine and 4 Å molecular sieves or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve high enantioselectivity.[1] The reactions are typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, is determined using the broth microdilution method.[8][9][10][11]

-

Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol for Saturation Transfer Difference (STD) NMR

STD NMR is used to identify the binding epitope of a ligand.[5][6]

-

Sample Preparation: Three samples are typically prepared: the ligand alone, the protein alone, and a mixture of the protein and ligand (usually in a 1:100 molar ratio).

-

NMR Data Acquisition: A standard 1D proton NMR spectrum is acquired for all samples. For the protein-ligand mixture, an STD experiment is performed. This involves acquiring two spectra: an "on-resonance" spectrum where a specific protein resonance is selectively saturated, and an "off-resonance" spectrum where a region with no protein or ligand signals is irradiated.

-

Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.

-

Analysis: The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein upon binding. The relative intensities of these signals can map the binding epitope.

Signaling Pathways and Biological Targets

This compound derivatives have shown promising inhibitory activity against two key enzymes: O-acetylserine sulfhydrylase (OASS) and ketol-acid reductoisomerase (KARI).

O-acetylserine Sulfhydrylase (OASS) Inhibition

OASS is a crucial enzyme in the cysteine biosynthesis pathway in bacteria and plants. Inhibition of OASS disrupts the production of cysteine, an essential amino acid, leading to bacterial cell death. This makes OASS an attractive target for the development of novel antibiotics.[12][13] The disruption of this pathway can lead to dysregulated sulfur metabolism, increased susceptibility to oxidative stress, and enhanced sensitivity to other antibiotics.[12]

Ketol-acid Reductoisomerase (KARI) Inhibition

KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.[4] This pathway is responsible for the production of valine, leucine, and isoleucine. As this pathway is absent in animals, KARI is an excellent target for the development of herbicides and antimicrobial agents.[14] Inhibition of KARI leads to a deficiency in BCAAs, which disrupts protein synthesis and ultimately results in plant death.[15][16]

Conclusion

This compound derivatives represent a promising class of molecules with significant potential for the development of novel therapeutic and agrochemical agents. Their rigid scaffold allows for precise stereochemical control, which is essential for potent and selective inhibition of their biological targets, OASS and KARI. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize new derivatives with improved biological activities. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and effective drugs and herbicides.

References

- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sas.rochester.edu [sas.rochester.edu]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 11. protocols.io [protocols.io]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape [frontiersin.org]

Biological Activity Screening of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-cyclopropane-1,2-dicarboxylic acid and its derivatives have emerged as compounds of interest in antimicrobial research. Their primary biological target is O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants, which is absent in mammals. This makes OASS an attractive target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the biological activity screening of this compound, focusing on its interaction with OASS. It includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The cysteine biosynthesis pathway is a promising area for a new class of antibacterial drugs. O-acetylserine sulfhydrylase (OASS) is a key enzyme in this pathway, responsible for the final step in cysteine synthesis.[1][2][3] The unique, strained ring structure of cyclopropane-1,2-dicarboxylic acid derivatives allows them to act as inhibitors of this enzyme.[2] This guide focuses on the trans-(1S,2S) enantiomer of cyclopropane-1,2-dicarboxylic acid, outlining the methodologies to assess its biological activity.

Target Pathway: Cysteine Biosynthesis

This compound targets the cysteine biosynthesis pathway, which is essential for bacterial survival. The key enzyme in the terminal step of this pathway is O-acetylserine sulfhydrylase (OASS). OASS catalyzes the conversion of O-acetylserine (OAS) and sulfide into L-cysteine.[1][2][3] The pyridoxal 5'-phosphate (PLP) coenzyme is essential for its catalytic activity.[2] Inhibition of OASS disrupts cysteine production, leading to bacterial growth inhibition.

Quantitative Data Summary

| Compound | Target Isoform | Dissociation Constant (Kd) (µM) |

| Tetrasubstituted cyclopropane derivative 23 | OASS-A | 9.0 |

| Tetrasubstituted cyclopropane derivative 23 | OASS-B | 40 |

| Benzyl-substituted derivative 24 | OASS-A | 48 |

| Benzyl-substituted derivative 24 | OASS-B | 368 |

| Data sourced from a study on cyclopropane-1,2-dicarboxylic acids as tools for biophysical investigation of O-acetylserine sulfhydrylases.[2] |

Experimental Protocols

Purification of O-acetylserine Sulfhydrylase (OASS) from Salmonella typhimurium

A detailed protocol for the purification of OASS-A from Salmonella typhimurium has been established.[4] The general steps are outlined below:

Fluorescence-Based Binding Assay

The binding affinity of this compound to OASS can be determined by monitoring the intrinsic fluorescence of the PLP cofactor.[2]

Materials:

-

Purified OASS-A or OASS-B

-

This compound

-

HEPES buffer (100 mM, pH 7.0)

-

Fluorometer

Procedure:

-

Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.

-

Record the baseline fluorescence emission spectrum of the enzyme solution (excitation at 412 nm, emission scanned from 450 to 550 nm) at 20°C.

-

Add increasing concentrations of the this compound solution to the enzyme solution, incubating for a few minutes after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

Correct the spectra for the blank contribution (buffer and inhibitor solution without enzyme).

-

Monitor the increase in fluorescence intensity at 500 nm as a function of the inhibitor concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).

References

- 1. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. rcsb.org [rcsb.org]

- 4. The purification and characterization of O-acetylserine sulfhydrylase-A from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Ring Strain in (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-cyclopropane-1,2-dicarboxylic acid, a chiral molecule with a strained three-membered ring, presents a unique structural motif of significant interest in medicinal chemistry and materials science. The inherent ring strain of the cyclopropane core profoundly influences its chemical reactivity, conformational preferences, and biological activity. This technical guide provides an in-depth analysis of the factors contributing to the ring strain of this specific stereoisomer, outlines experimental and computational approaches for its quantification, and details a proposed synthetic protocol.

The Genesis of Ring Strain in Cyclopropane Derivatives

The concept of ring strain is fundamental to understanding the chemistry of cyclic molecules. In cyclopropane, this strain arises from two primary sources: angle strain and torsional strain.[1][2]

-

Angle Strain (Baeyer Strain): The carbon atoms in cyclopropane are sp³ hybridized, preferring bond angles of 109.5°. However, the geometry of the three-membered ring forces the internal C-C-C bond angles to be 60°, a significant deviation that leads to poor orbital overlap and destabilization.[2][3][4] This severe angle strain is the principal contributor to the high reactivity of cyclopropanes compared to their acyclic counterparts.[5]

-

Torsional Strain (Pitzer Strain): In cyclopropane, the C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive steric interactions.[6] Unlike larger, more flexible rings, the rigid cyclopropane structure cannot adopt a conformation to alleviate this eclipsing strain.[1]

The total ring strain energy of the parent cyclopropane molecule is approximately 27.6 kcal/mol.[5][6][7] This inherent strain energy is a key thermodynamic factor driving ring-opening reactions.[8]

Influence of Substituents on Ring Strain

The introduction of substituents onto the cyclopropane ring can modulate its strain energy. The nature, size, and stereochemical orientation of these substituents play a crucial role. In the case of this compound, the two carboxylic acid groups are in a trans configuration. This arrangement is expected to be more stable than the corresponding cis isomer due to reduced steric repulsion between the bulky carboxylic acid groups. However, electronic effects, such as induction and hyperconjugation, can also influence the bond strengths within the ring and thus the overall strain energy. For instance, electronegative substituents like fluorine have been shown to increase the ring strain in cyclopropanes.[9]

Quantitative Assessment of Ring Strain

Thermochemical Methods

The strain energy of a cyclic compound can be determined by comparing its experimental heat of combustion or heat of formation with that of a hypothetical strain-free reference compound.[4] The difference in these values provides a measure of the energy stored in the ring due to strain.

| Thermochemical Data for Related Compounds | Value | Reference |

| Total Ring Strain of Cyclopropane | 27.6 kcal/mol | [5][6][7] |

| Heat of Combustion of Cyclopropane (gas) | -499.85 kcal/mol | [7] |

Computational Chemistry Approaches

In the absence of experimental data, computational methods provide a powerful tool for estimating the ring strain. Ab initio and Density Functional Theory (DFT) calculations can be used to determine the geometry, energy, and vibrational frequencies of the molecule. The strain energy can then be calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.[10]

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and bonding, which are directly related to the ring strain.

| Spectroscopic Data for this compound | Source |

| ¹H NMR | Varian A-60 |

| ¹³C NMR | L. L. Mccoy, University of Missouri |

| IR (FTIR) | R. L. Augustine, Seton Hall University (KBr Wafer) |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |

The precise chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy are sensitive to the strained environment of the cyclopropane ring. For instance, the C-H bonds in cyclopropanes exhibit a higher s-character, which can influence their spectroscopic signatures.[6]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the search results. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar cyclopropane dicarboxylic acid derivatives. The following proposed protocol is based on the general principles of cyclopropanation reactions.

Proposed Synthesis of this compound

This proposed synthesis involves the cyclopropanation of a fumaric acid derivative, followed by hydrolysis.

Step 1: Preparation of Diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl fumarate in anhydrous toluene.

-

Reagent Addition: Prepare a solution of a suitable dihalocarbene precursor (e.g., from bromoform and a strong base like potassium tert-butoxide) or a Simmons-Smith type reagent (diiodomethane and a zinc-copper couple). For stereocontrol, a chiral auxiliary or catalyst may be employed.

-

Reaction: Add the carbene precursor or Simmons-Smith reagent dropwise to the solution of diethyl fumarate at a controlled temperature (typically 0 °C to room temperature).

-

Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified diethyl (1S,2S)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.

-

Hydrolysis: Add a stoichiometric amount of a strong base, such as potassium hydroxide or sodium hydroxide. Heat the mixture to reflux and monitor the reaction progress until the ester is fully hydrolyzed.

-

Acidification: After cooling the reaction mixture, carefully acidify it with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 1-2.

-

Isolation: The desired this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Sources of ring strain in the cyclopropane core.

Caption: Proposed synthetic workflow for the target molecule.

Conclusion

The ring strain in this compound is a critical determinant of its chemical and physical properties. While direct experimental quantification remains an area for future investigation, a thorough understanding can be achieved by combining the established principles of cyclopropane chemistry with modern computational techniques. The proposed synthetic pathway offers a viable route for obtaining this valuable chiral building block for further research and development in various scientific disciplines.

References

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. Ring Strain in Cycloalkanes [quimicaorganica.org]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of (1S,2S)-Cyclopropane-1,2-dicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (1S,2S)-cyclopropane-1,2-dicarboxylic acid in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, consolidates available qualitative solubility information for the target compound and quantitative data for structurally related cyclic dicarboxylic acids. Furthermore, it outlines a general experimental protocol for determining solubility, providing a framework for researchers to generate specific data. This guide aims to be a valuable resource for scientists and professionals working with this compound in drug development and other research areas where solubility is a critical parameter.

Introduction

This compound is a chiral dicarboxylic acid with a rigid cyclopropane backbone. Its stereochemistry and the presence of two carboxylic acid groups make it an interesting building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The polarity imparted by the two carboxylic acid groups suggests a preference for polar solvents. However, the compact, non-polar cyclopropane ring also influences its solubility profile. This guide provides an overview of what is currently known about the solubility of this compound and its analogs.

Solubility Data

A thorough search of available literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative information and quantitative data for structurally similar compounds provide valuable insights into its likely solubility behavior.

Qualitative Solubility of Cyclic Dicarboxylic Acids

General trends for dicarboxylic acids suggest that they are more soluble in polar organic solvents, such as alcohols and acetone, than in non-polar solvents like hexane. The ability of the carboxylic acid groups to form hydrogen bonds with polar solvent molecules is a key factor driving this solubility. For instance, related cyclic dicarboxylic acids are reported to be soluble in polar solvents.

-

trans-1,2-Cyclopentanedicarboxylic acid is described as being soluble in polar solvents like water and alcohols.

-

cis-1,2-Cyclohexanedicarboxylic acid is reported to be soluble in methanol, ethanol, benzene, and ether.

This suggests that this compound is also likely to be soluble in similar polar organic solvents.

Quantitative Solubility of a Structural Isomer

While not the target compound, quantitative solubility data for a structural isomer, Cyclopropane-1,1-dicarboxylic acid , is available and offers a point of comparison.

| Solvent | Temperature (°C) | Solubility (g/10 mL) | Molar Solubility (mol/L) (Approx.) | Reference |

| Methanol | Not Specified | 1 | ~3.84 | [1] |

Note: The molar solubility was calculated based on a molecular weight of 130.10 g/mol and the assumption that 10 mL of methanol has a mass of approximately 7.92 g, leading to a solution density close to that of the solvent.

This high solubility in methanol, a polar protic solvent, further supports the expectation that this compound will exhibit good solubility in similar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common and reliable method is the isothermal shake-flask method .

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of choice at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or flasks with screw caps